

Why did Reproxalap clinical trials fail to meet primary endpoints

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Reproxalap

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Reproxalap Clinical Trials: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guides regarding the clinical trials of **Reproxalap**. The content addresses why some trials failed to meet their primary endpoints, offering insights into experimental design and potential confounding factors.

Frequently Asked Questions (FAQs)

Q1: Why did the initial New Drug Application (NDA) for **Reproxalap** for Dry Eye Disease (DED) receive a Complete Response Letter (CRL) from the FDA?

A1: The FDA issued a CRL for the initial NDA because it "failed to demonstrate efficacy in adequate and well controlled studies in treating ocular symptoms associated with dry eyes."^[1]^[2]^[3]^[4] The FDA concluded that at least one additional well-controlled study was necessary to demonstrate a positive effect on DED symptoms.^[1]^[2]^[4] Methodological issues, such as differences in baseline scores between treatment arms in a previous chamber trial, were also cited as concerns that may have affected the interpretation of the results.^[2]

Q2: What is the key difference between the "field trials" and "dry eye chamber" trials for **Reproxalap**, and why might this have led to different outcomes?

A2: The primary difference lies in the environment in which efficacy is tested.

- **Field Trials:** These studies evaluate the drug's performance in patients' everyday environments. This "real-world" setting introduces significant variability in environmental conditions (e.g., humidity, allergens, pollutants) and patient activities, which can make it challenging to demonstrate a statistically significant effect of the treatment compared to a placebo. A recently completed field trial for DED was numerically supportive of **Reproxalap** but did not achieve statistical significance.[5][6]
- **Dry Eye Chamber Trials:** These are challenge-model trials that use a controlled environment to regulate factors like temperature, humidity, and airflow.[4] This controlled setting is designed to induce DED symptoms in a standardized and reproducible manner, reducing variability and allowing for a more direct assessment of the drug's acute effects. **Reproxalap** has demonstrated statistically significant success in reducing ocular discomfort in Phase 3 dry eye chamber trials.[5][6][7]

The discordant results suggest that while **Reproxalap** may have a rapid effect in a controlled, provocative setting, demonstrating a consistent benefit over the noise of a real-world environment proved more challenging in at least one trial.

Q3: Did **Reproxalap** clinical trials for Allergic Conjunctivitis also fail?

A3: No, the clinical trials for allergic conjunctivitis have been largely successful. Key Phase 3 trials, such as ALLEVIATE and INVIGORATE-2, met their primary and key secondary endpoints, demonstrating that **Reproxalap** was statistically superior to placebo in reducing ocular itching.[8][9]

Q4: What is the mechanism of action of **Reproxalap**?

A4: **Reproxalap** is a first-in-class small-molecule modulator that inhibits Reactive Aldehyde Species (RASPs).[1][10] RASP, such as malondialdehyde and 4-hydroxy-2-nonenal, are pro-inflammatory molecules that are elevated in inflammatory conditions like DED and allergic conjunctivitis.[10][11] By covalently binding to and trapping RASP, **Reproxalap** is believed to reduce inflammation and subsequent tissue damage at the top of the inflammatory cascade.[10][11]

Troubleshooting Guide for Experimental Design

This section addresses specific issues that researchers might encounter when designing or interpreting studies involving RASP inhibitors like **Reproxalap**.

Issue 1: High Placebo Response and Variability in Dry Eye Disease Symptom Trials.

- Problem: DED symptom scores are subjective and highly susceptible to a placebo effect and environmental variability, as seen in the **Reproxalap** "field trial" that missed its primary endpoint.[\[5\]](#)[\[6\]](#)
- Troubleshooting:
 - Utilize a Controlled Environment: For assessing acute symptom relief, a dry eye chamber provides a standardized environment, minimizing external variables.[\[4\]](#) This was the successful approach used in later **Reproxalap** trials.[\[5\]](#)[\[6\]](#)
 - Strict Patient Selection: Ensure stringent inclusion/exclusion criteria to enroll a homogenous patient population with a consistent baseline level of disease severity.
 - Standardized Symptom Assessment: Use validated questionnaires (e.g., Ocular Discomfort Scale) and provide clear instructions to patients on how to score their symptoms to reduce reporting variability.

Issue 2: Discrepancy Between Signs and Symptoms in Dry Eye Disease.

- Problem: A treatment can show a statistically significant improvement in an objective sign of DED but fail to show a corresponding improvement in patient-reported symptoms, or vice-versa. The Phase 3 TRANQUILITY trial exemplified this, as it failed to meet its primary endpoint of ocular redness but achieved statistical significance for the secondary endpoint of the Schirmer test (a measure of tear production).[\[12\]](#)[\[13\]](#)
- Troubleshooting:
 - Co-primary Endpoints: Consider using co-primary endpoints that include both a validated sign and a validated symptom of DED. The FDA's draft guidance suggests that efficacy may be demonstrated with two trials for a sign and two trials for a symptom.[\[2\]](#)

- Endpoint Selection: The choice of primary endpoint is critical. After the TRANQUILITY trial missed the redness endpoint, the subsequent TRANQUILITY-2 trial was modified to designate the Schirmer test as the sole primary endpoint, which it successfully met. For the NDA resubmission, ocular discomfort in a chamber setting was chosen as the primary endpoint, which was also met.^[5]^[6]

Data from Key Clinical Trials

Dry Eye Disease (DED)

| Trial Name | Model | Primary Endpoint | Result | p-value |
|-----------------|-----------------|---------------------------------|----------------------------------|----------|
| TRANQUILITY | Dry Eye Chamber | Ocular Redness | Not Met | N/A |
| TRANQUILITY-2 | Dry Eye Chamber | Schirmer Test (Tear Production) | Met | p=0.0001 |
| RENEW (Part 1) | Field | Ocular Dryness (VAS) | Met | p=0.0004 |
| Unnamed Phase 3 | Field | Not specified, symptom-focused | Not Met (numerically supportive) | N/A |
| Unnamed Phase 3 | Dry Eye Chamber | Ocular Discomfort (80-100 min) | Met | p=0.002 |

Allergic Conjunctivitis

| Trial Name | Model | Primary Endpoint | Result | p-value |
|-------------------|---------------------------------|-----------------------------------|--------|----------|
| ALLEVIATE (0.25%) | Conjunctival Allergen Challenge | Ocular Itch Score (AUC 10-60 min) | Met | <0.0001 |
| ALLEVIATE (0.5%) | Conjunctival Allergen Challenge | Ocular Itch Score (AUC 10-60 min) | Met | p=0.0025 |
| INVIGORATE-2 | Allergen Chamber | Ocular Itching Score | Met | <0.0001 |

Experimental Protocols

Dry Eye Chamber Protocol (Based on recent Phase 3 Trials)

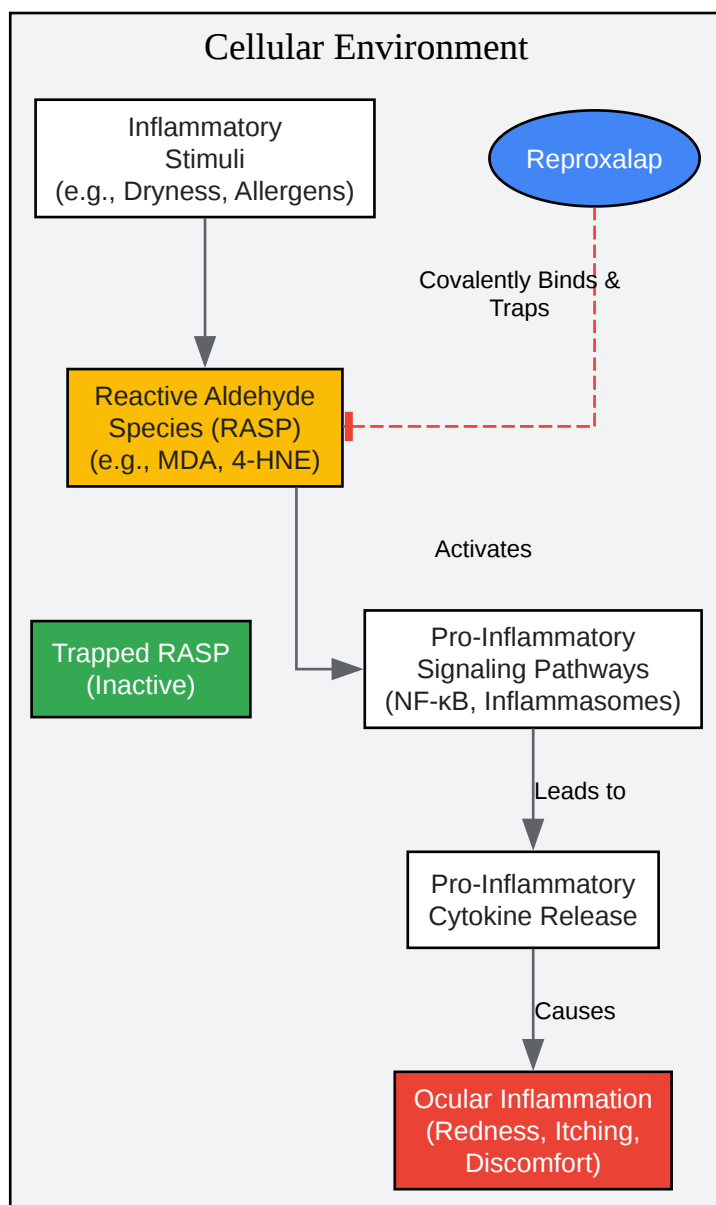
- Patient Screening: Patients with a history of DED are enrolled.[3][6]
- Initial Chamber Exposure (Visit 2): Patients are administered a vehicle (placebo) solution before and during exposure to a controlled dry eye chamber. The chamber maintains specific environmental conditions designed to exacerbate DED symptoms.[4] This visit serves to qualify patients who demonstrate a sufficient symptomatic response.
- Randomization & Dosing (Visit 3-4): Qualified patients are randomized to receive either 0.25% **Reproxalap** or vehicle. Dosing occurs before and 50 minutes after entry into a second dry eye chamber session.
- Efficacy Assessment: The primary endpoint, ocular discomfort, is assessed using a standardized scale (e.g., 0-100) at specified time points, typically between 80 and 100 minutes after chamber entry.[3][4]

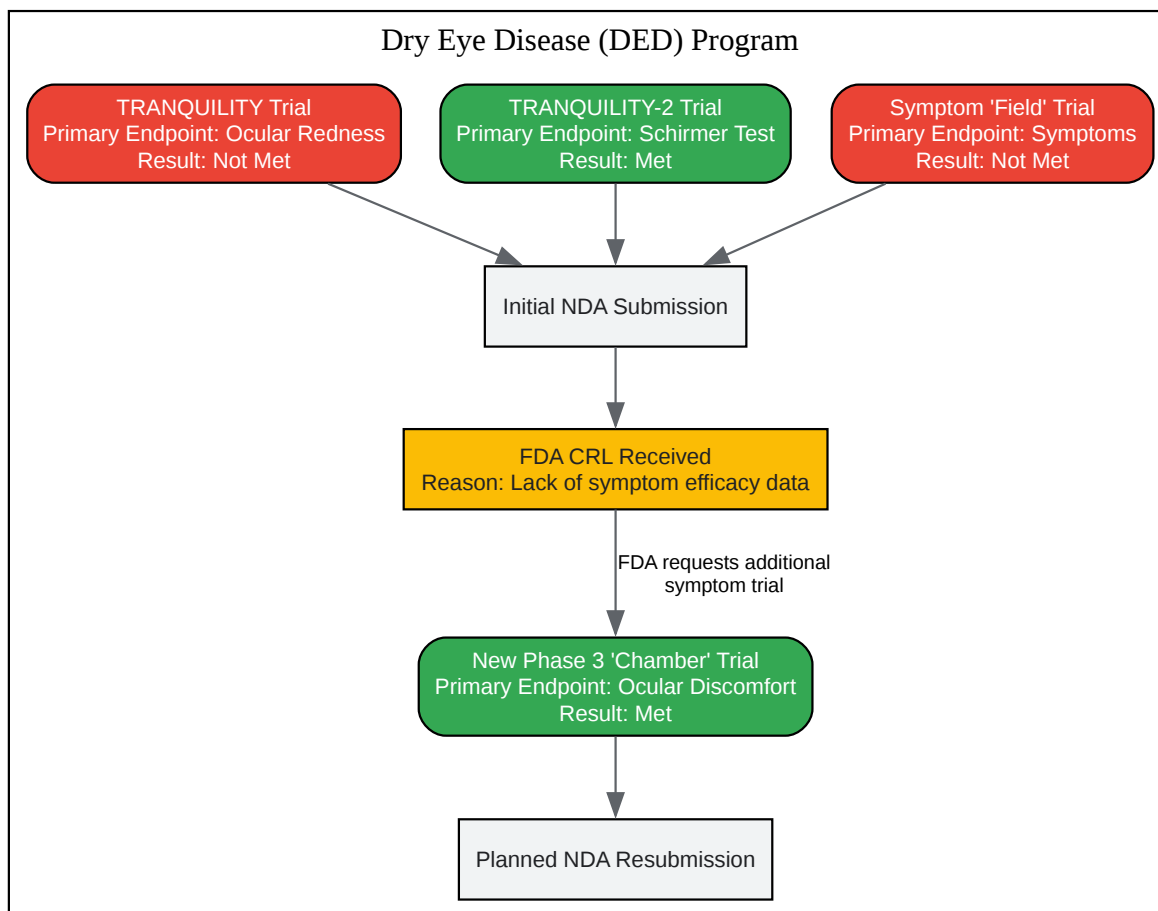
Conjunctival Allergen Challenge (CAC) Protocol (ALLEVIATE Trial)

- Patient Selection: Patients with a confirmed history of seasonal allergic conjunctivitis and a positive skin test to a relevant allergen are enrolled.
- Baseline Assessment: Baseline ocular itching and redness scores are recorded.
- Dosing: A single drop of the assigned test article (0.25% **Reproxalap**, 0.5% **Reproxalap**, or vehicle) is administered to each eye.
- Allergen Challenge: Approximately 10 minutes after dosing, a specific seasonal allergen is instilled into the conjunctival cul-de-sac of each eye.
- Efficacy Assessment: Ocular itch scores (0-4 scale) are evaluated at multiple time points. The primary endpoint is the area under the curve for the itch score from 10 to 60 minutes post-challenge.

Visualizations

Reproxalap Mechanism of Action





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References

- 1. The Phase 3 INVIGORATE Trial of Reproxalap in Patients with Seasonal Allergic Conjunctivitis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 2. Aldeyra Therapeutics Announces Phase 3 TRANQUILITY Dry Eye Disease Trial Design - - Modern Optometry [modernod.com]
- 3. dryeyetimes.com [dryeyetimes.com]
- 4. optometrytimes.com [optometrytimes.com]
- 5. Aldeyra Therapeutics Announces Phase 3 TRANQUILITY Dry Eye Disease Trial Design | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 6. Aldeyra's Phase III clinical trial of Reproxalap meets primary endpoint [clinicaltrialsarena.com]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. aldeyra.com [aldeyra.com]
- 9. | BioWorld [bioworld.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. ir.aldeyra.com [ir.aldeyra.com]
- 13. Clinically Relevant Activity of the Novel RASP Inhibitor Reproxalap in Allergic Conjunctivitis: The Phase 3 ALLEVIATE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Why did Reproxalap clinical trials fail to meet primary endpoints]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665031#why-did-reproxalap-clinical-trials-fail-to-meet-primary-endpoints]

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Email: info@benchchem.com